N-[3'-acetyl-1-(2-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Overview
Description
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that features a spirocyclic structure incorporating an indole and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the initial formation of the indole moiety, followed by the construction of the spirocyclic system through cyclization reactions. The thiadiazole ring is then introduced via a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or thiadiazole rings.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as indole-3-acetic acid.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 1,3,4-thiadiazole-2-thiol
Uniqueness
N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[(2-butoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C24H26N4O4S/c1-4-5-14-32-21-13-9-6-10-18(21)15-27-20-12-8-7-11-19(20)24(22(27)31)28(17(3)30)26-23(33-24)25-16(2)29/h6-13H,4-5,14-15H2,1-3H3,(H,25,26,29) |
InChI Key |
GUYISCYOQUHTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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